6-methoxypyrimidine-4-carboxylic Acid

Overview

Description

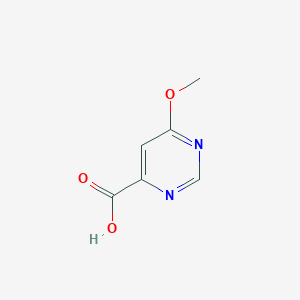

6-Methoxypyrimidine-4-carboxylic acid (CAS: 38214-45-8) is a pyrimidine derivative with a methoxy (-OCH₃) group at position 6 and a carboxylic acid (-COOH) group at position 2. Its molecular formula is C₆H₆N₂O₃, and it has a molecular weight of 154.13 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of antiviral agents and kinase inhibitors . Its reactivity and solubility are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxypyrimidine-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 2,4-dihydroxypyrimidine.

Methoxylation: The 6-position of the pyrimidine ring is methoxylated using methanol in the presence of a suitable catalyst.

Carboxylation: The 4-position is then carboxylated using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the methoxylation and carboxylation reactions.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

6-Methoxypyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions include various pyrimidine derivatives with different functional groups, which can be further utilized in synthetic chemistry .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₆H₆N₂O₃

- Molecular Weight : 154.12 g/mol

- CAS Number : 38214-45-8

- Structure : The compound features a pyrimidine ring with a methoxy group at the 6-position and a carboxylic acid group at the 4-position, which contributes to its reactivity and biological properties.

Antagonism of Retinol Binding Protein 4

Recent studies have highlighted the role of 6-methoxypyrimidine-4-carboxylic acid as an antagonist of retinol binding protein 4 (RBP4). This protein is implicated in the pathophysiology of age-related macular degeneration (AMD) and Stargardt disease, conditions characterized by retinal degeneration.

- Mechanism : The compound inhibits the complexation of holo-RBP4 with transthyretin, leading to reduced levels of circulating RBP4. This reduction is associated with decreased accumulation of cytotoxic bisretinoids in retinal cells, which are believed to contribute to retinal damage in AMD patients .

- Case Studies : In preclinical models, such as the Abca4 knockout mice, administration of compounds related to this compound demonstrated significant reductions in retinal bisretinoid levels, supporting its potential therapeutic use in preventing or slowing the progression of retinal diseases .

Drug Development

The structural characteristics of this compound make it a valuable scaffold for the development of new pharmaceuticals. Its ability to interact with various biological targets allows for modifications that can enhance its efficacy and specificity.

- Research Findings : Computational docking studies have shown that derivatives of this compound can bind effectively to target proteins involved in metabolic pathways related to retinal health. Such findings suggest that further exploration could yield novel treatments for conditions linked to RBP4 dysregulation .

Treatment of Retinal Diseases

The primary application of this compound lies in its potential to treat diseases like AMD and Stargardt disease through modulation of RBP4 levels. By reducing toxic accumulations in the retina, this compound could help preserve vision in affected individuals.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 6-methoxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.

Pathways: It modulates pathways related to cell proliferation, apoptosis, and signal transduction

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Carboxylic Acids

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 6-methoxypyrimidine-4-carboxylic acid and its analogs:

Key Observations :

- Acidity : The methoxy group in this compound reduces acidity compared to 4-pyrimidinecarboxylic acid, as observed in 6-hydroxy-4-pyrimidinecarboxylic acid, where the hydroxyl group also lowers acidity through resonance stabilization .

- Solubility: The methoxy group enhances lipophilicity relative to the hydroxyl or amino derivatives, impacting solubility in organic solvents .

Reactivity and Tautomerism

- Tautomeric Effects: Unlike 6-hydroxy-4-pyrimidinecarboxylic acid, which exhibits keto-enol tautomerism (Scheme 2 in ), the methoxy derivative lacks tautomeric flexibility due to the fixed ether linkage. This rigidity simplifies its reactivity profile in synthesis.

- Solvent Interactions: Studies on pyrimidine carboxylic acids reveal that non-specific solvent effects dominate in hydroxylic solvents, with reaction rates influenced by hydrogen-bonding capacity . The methoxy group reduces hydrogen-bond donor capacity compared to hydroxyl or amino analogs.

Biological Activity

6-Methoxypyrimidine-4-carboxylic acid (6-MPCA) is a heterocyclic compound with significant biological activity, particularly in the fields of pharmaceuticals and agriculture. Its structure features a pyrimidine ring with a methoxy group at the sixth position and a carboxylic acid group at the fourth position, giving it unique properties that have been explored in various studies.

- Molecular Formula : C₆H₆N₂O₃

- Molecular Weight : 154.13 g/mol

- Appearance : Solid form, potentially toxic upon ingestion or skin contact.

Synthesis Methods

Several synthetic routes are employed to produce 6-MPCA, including:

- Condensation of Methyl Acetoacetate and Formamide : This method involves cyclization and deprotection steps.

- Reaction of N,N-Dimethylaminoacetonitrile with Formic Acid : Followed by methylation to yield the desired compound.

Characterization is typically performed using spectroscopic techniques such as NMR and mass spectrometry to confirm structure and purity .

Biological Activity Overview

6-MPCA has been investigated for various biological activities, including:

- Antitumor Activity : Research has shown that derivatives of 6-MPCA exhibit moderate to weak inhibitory effects on human cancer cell lines. For instance, one study evaluated its derivatives against several cancer types and found that structural modifications could enhance potency .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit thymidylate synthase, an enzyme critical for DNA synthesis. Results indicated weak inhibitory activity, suggesting that further optimization of its chemical structure is necessary for improved efficacy .

- Herbicidal Properties : 6-MPCA has also been identified as having herbicidal properties, making it potentially useful in agricultural applications .

Table 1: Summary of Biological Activities of 6-MPCA Derivatives

| Activity Type | Study Reference | Findings |

|---|---|---|

| Antitumor | Moderate to weak inhibition on cancer cell lines | |

| Enzyme Inhibition | Weak inhibition of thymidylate synthase | |

| Herbicidal | Identified as having significant herbicidal properties |

Case Study: Antitumor Activity

In a notable study, researchers synthesized various derivatives of 6-MPCA and tested their antitumor activity against human cancer cell lines. The results indicated that while some derivatives showed promise, the overall activity was moderate to weak. This suggests that structural modifications are necessary to enhance their efficacy against specific cancer types .

Case Study: Enzyme Inhibition

Another investigation focused on the inhibitory effects of 6-MPCA derivatives on thymidylate synthase. The study revealed that while some compounds exhibited weak inhibition, there is potential for developing more potent inhibitors through structural optimization .

The mechanism by which 6-MPCA exerts its biological effects involves interactions with specific molecular targets:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methoxypyrimidine-4-carboxylic acid, and what are their key reaction conditions?

Methodological Answer: The synthesis of this compound typically involves:

- Condensation reactions : Starting with pyrimidine derivatives and methoxy-containing precursors under reflux conditions. For example, analogous routes for pyridine-carboxylic acids involve condensation of aldehydes with aminopyridines, followed by cyclization .

- Catalysts : Palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene, as seen in related pyrimidine syntheses .

- Functionalization : Post-synthesis modifications, such as methoxy group introduction via nucleophilic substitution or oxidation of intermediates .

- Purification : Recrystallization using ethanol or acetonitrile to achieve ≥98% purity, validated by UV/Vis spectroscopy (λmax: ~256 nm) .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (DMSO-d6) to identify methoxy protons (δ 3.8–4.0 ppm) and carboxylic acid protons (δ 12–14 ppm). Compare with PubChem spectral data for analogous compounds .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with trifluoroacetic acid (TFA) in the mobile phase to assess purity (>95%) .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode to confirm molecular weight (C₇H₈N₂O₃: MW 168.15) .

- UV/Vis Spectroscopy : Validate λmax at 205 and 256 nm, consistent with conjugated aromatic systems .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation or skin contact due to potential irritancy .

- Ventilation : Use fume hoods for weighing and reactions. The compound should be stored at -20°C in airtight containers to prevent degradation .

- Waste Disposal : Follow institutional guidelines for hazardous organic waste. Neutralize acidic residues before disposal .

- Emergency Protocols : Immediate rinsing with water for eye/skin exposure. Consult Safety Data Sheets (SDS) for spill management .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses while minimizing by-product formation?

Methodological Answer:

- Reaction Optimization :

- Temperature Control : Maintain precise reflux temperatures (e.g., 110–120°C in DMF) to avoid side reactions like over-oxidation .

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for regioselective methoxy group introduction .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to toluene .

- By-Product Mitigation :

Q. What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Reproducibility Checks :

- Structural Confirmation :

- Re-characterize disputed compounds using X-ray crystallography to verify regiochemistry .

- Meta-Analysis :

- Compare datasets across studies to identify outliers. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or inoculum sizes .

Q. How can computational chemistry methods be applied to predict the reactivity or interaction mechanisms of this compound in drug discovery?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the carboxylic acid group’s pKa (~2.5) can be modeled to predict ionization states .

- Molecular Docking :

- Simulate binding interactions with target enzymes (e.g., dihydrofolate reductase) using software like AutoDock Vina. Compare results with experimental IC₅₀ values .

- ADMET Prediction :

- Use tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and metabolic stability .

Properties

IUPAC Name |

6-methoxypyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-5-2-4(6(9)10)7-3-8-5/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLLRPFWZLSHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391213 | |

| Record name | 6-methoxypyrimidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38214-45-8 | |

| Record name | 6-methoxypyrimidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxypyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.